molecular formula C16H11BrN2O B1673391 Kenpaullone CAS No. 142273-20-9

Kenpaullone

Cat. No.: B1673391
CAS No.: 142273-20-9
M. Wt: 327.17 g/mol
InChI Key: QQUXFYAWXPMDOE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Kenpaullone primarily targets Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinases (CDKs) . GSK3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation . CDKs are a group of protein kinases that regulate the cell cycle .

Mode of Action

This compound inhibits the activity of GSK3β and CDKs . It enhances the expression and function of KCC2 , a neuroprotective ion transporter that extrudes intracellular neuronal chloride, by inhibiting GSK3β . This inhibition leads to the activation of the KCC2 promoter via the KAISO transcription factor by delta-catenin , a phosphorylation-target of GSK3β in neurons .

Biochemical Pathways

The inhibition of GSK3β by this compound affects the GABAergic neurotransmission pathway . GABAergic neurotransmission is fundamental for the adult vertebrate central nervous system and requires low chloride concentration in neurons, maintained by KCC2 . By enhancing KCC2 expression, this compound helps to normalize disrupted inhibitory neurotransmission .

Result of Action

This compound effectively reduces pathologic pain-like behavior in mouse models of nerve injury and bone cancer . In a nerve-injury pain model, this compound restored KCC2 expression and GABA-evoked chloride reversal potential in the spinal cord dorsal horn . It also suppresses the stem cell phenotype and viability of both glioma stem cells and glioma cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound has been demonstrated in controlled laboratory conditions, and its effectiveness in different environments may vary .

Biochemical Analysis

Biochemical Properties

Kenpaullone interacts with several enzymes and proteins. It inhibits GSK-3β, Cdk1/cyclin B, Cdk2/cyclin A, Cdk5/p25, and lymphocyte kinase with IC50 values of 0.23, 0.4, 0.68, 0.85, and 0.47 μM, respectively . These interactions are crucial in regulating various biochemical reactions in the cell.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It enhances neuronal differentiation in rat and human neural precursor cell cultures . It also promotes survival of motor neurons derived from mouse embryonic stem cells and from amyotrophic lateral sclerosis (ALS) patient iPS cells . Furthermore, it has been found to inhibit KLF4 expression and self-renewal in breast cancer stem cells in vitro .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts by competitive inhibition of ATP binding . Molecular modeling indicates that this compound can bind in the ATP binding site of CDK2 with residue contacts similar to those observed in the crystal structures of other CDK2-bound inhibitors .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to have significant effects on cellular function in laboratory settings. For instance, it has been found to have robust and long-lasting analgesic effects in preclinical models of nerve injury and bone cancer pain .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, combination therapy with this compound and Temozolomide significantly prolonged survival time compared with Temozolomide monotherapy in mouse models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits GSK3β, an enzyme that plays a key role in various metabolic processes

Transport and Distribution

It is known that this compound acts by competitive inhibition of ATP binding, suggesting that it may interact with transporters or binding proteins that recognize ATP or ATP-binding proteins .

Subcellular Localization

Given its role as an ATP-competitive inhibitor, it is likely that this compound localizes to areas of the cell where ATP-dependent processes occur, such as the cytoplasm and the vicinity of the cell membrane .

Preparation Methods

Kenpaullone can be synthesized through various synthetic routes. One common method involves the bromination of paullone to produce 9-bromopaullone . The reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .

Chemical Reactions Analysis

Kenpaullone undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUXFYAWXPMDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161994
Record name 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one
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Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142273-20-9
Record name Kenpaullone
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Record name Kenpaullone
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Record name kenpaullone
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Record name 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one
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Record name Kenpaullone
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Record name Kenpaullone
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Synthesis routes and methods

Procedure details

To a suspension of 1H-[1]benzazepin-2,5(3H, 4H)-dione (0.247 g, 1.3 mmol) in acetic acid (5 ml) was added 4-bromophenylhydrazine hydrochloride (0.532 g, 2.3 mmol) and sodium acetate (0.195 g, 2.3 mmol) and stirred under argon. The mixture was heated at 70° C. for 3 hours, then cooled and concentrated sulfuric acid (0.5 ml) added, before heating at 70° C. for a further 3 hours. The slurry was poured into 10% sodium acetate aqueous solution (20 ml) and the precipitate filtered to give the title compound as a cream solid (0.367 g, yield 79.6%), mp>300° C.; 1H-NMR (DMSO-d6, 300 MHz): δ (ppm)=11.82 (s; 1 H), 10.1 (s; 1H), 7.89 (d; 1H), 7.74 (dd; 1H), 7.41-7.36 (m; 2H), 7.30-7.21 (m; 3H), 3.51 (s; 2H).
Quantity
0.247 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.532 g
Type
reactant
Reaction Step Two
Quantity
0.195 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
79.6%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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